molecular formula C11H21NO2 B13365895 (3S,4R)-4-(4-ethylpiperidin-1-yl)oxolan-3-ol

(3S,4R)-4-(4-ethylpiperidin-1-yl)oxolan-3-ol

Cat. No.: B13365895
M. Wt: 199.29 g/mol
InChI Key: ZWWRFVMMFSOWKG-GHMZBOCLSA-N
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Description

(3S,4R)-4-(4-Ethylpiperidin-1-yl)tetrahydrofuran-3-ol is a chiral organic compound that features a tetrahydrofuran ring substituted with a 4-ethylpiperidinyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(4-Ethylpiperidin-1-yl)tetrahydrofuran-3-ol typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidinyl Group: The 4-ethylpiperidinyl group can be introduced via nucleophilic substitution reactions.

    Chiral Resolution: The final step often involves chiral resolution to obtain the desired (3S,4R) enantiomer.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(4-Ethylpiperidin-1-yl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or sulfonates can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(4-Ethylpiperidin-1-yl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-(4-Methylpiperidin-1-yl)tetrahydrofuran-3-ol: Similar structure with a methyl group instead of an ethyl group.

    (3S,4R)-4-(4-Propylpiperidin-1-yl)tetrahydrofuran-3-ol: Similar structure with a propyl group instead of an ethyl group.

Uniqueness

(3S,4R)-4-(4-Ethylpiperidin-1-yl)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

(3S,4R)-4-(4-ethylpiperidin-1-yl)oxolan-3-ol

InChI

InChI=1S/C11H21NO2/c1-2-9-3-5-12(6-4-9)10-7-14-8-11(10)13/h9-11,13H,2-8H2,1H3/t10-,11-/m1/s1

InChI Key

ZWWRFVMMFSOWKG-GHMZBOCLSA-N

Isomeric SMILES

CCC1CCN(CC1)[C@@H]2COC[C@H]2O

Canonical SMILES

CCC1CCN(CC1)C2COCC2O

Origin of Product

United States

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